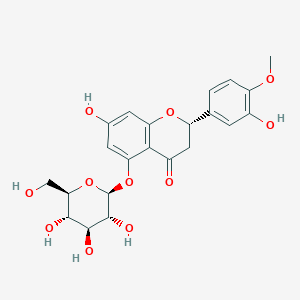

Hesperetin-5-O-glucosid

Übersicht

Beschreibung

Synthesis Analysis

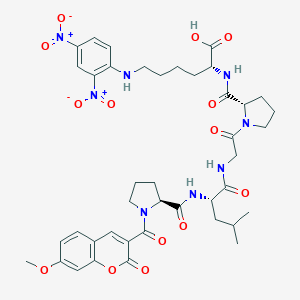

The synthesis of complex organic compounds often involves multi-step reactions that can yield new classes of molecules with unique properties. In the first paper, the authors describe the synthesis of a new class of cyclic dipeptidyl ureas through Ugi reactions, which are a type of multicomponent reaction that allows for the rapid generation of molecular diversity. The reactants used include cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid, and semicarbazones. The Ugi adducts formed were further processed with sodium ethoxide to yield the final 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides. The structure of these compounds was confirmed by X-ray diffraction, which revealed the tautomeric form with a proton fixed on the O2 atom .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their chemical behavior. In the first study, X-ray diffraction was used to determine the structure of the synthesized triazines. The analysis showed that the molecules form dimers through hydrogen bonding, with a notable H-bond distance of 1.9 A. This structural information is essential for predicting the reactivity and interaction of these molecules with other chemical entities .

Chemical Reactions Analysis

Chemical reactions involving the synthesized compounds can lead to the formation of derivatives with different properties. In the first paper, selected triazines were treated with diazomethane to obtain O-methyl derivatives. This step represents a post-synthesis modification that can alter the physical and chemical properties of the original molecules, potentially leading to compounds with different biological activities or chemical behaviors .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined by their molecular structure. The strong intramolecular N—H⋯O hydrogen bonds observed in the compounds from the second paper indicate a high level of stability in the keto–amine tautomeric form. The presence of C—H⋯π and π–π interactions in the crystal packing suggests that these compounds could have interesting solid-state properties. Moreover, the trans geometry of the azo N=N double bond and the formation of three-dimensional networks through O—H⋯O hydrogen bonds could influence the solubility, melting points, and reactivity of these molecules .

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Hesperetin-5-O-glucosid wurde als eine neuartige Flavonoidverbindung mit ausgezeichneter antioxidativer Aktivität identifiziert. Sein IC50-Wert für die Radikalfängeraktivität von DPPH wird mit 8,72 mg/L angegeben, was sein Potenzial zur Bekämpfung von oxidativem Stress belegt .

Enzyminhibition

Diese Verbindung hat in der kinetischen Untersuchung der PTP1B-Enzyminhibition eine gemischte Inhibition gezeigt. Es bindet effektiv an wichtige Aminosäurereste, was auf eine gute Passform für die PTP1B-allosterische Taschenhöhle hindeutet .

Entzündungshemmende Aktivität

Es zeigt entzündungshemmende Eigenschaften, die bei der Behandlung verschiedener Entzündungszustände von Vorteil sein könnten .

Antitumoraktivität

This compound wurde in tumoralen Senfblätter-/Stielextrakten gefunden und wird mit Antitumoraktivität in Verbindung gebracht .

Antimikrobielle Aktivität

Diese Verbindung besitzt auch antimikrobielle Aktivitäten, die sie für die Entwicklung neuer Antibiotika oder Konservierungsstoffe nützlich machen könnten .

Schutz des Herz-Kreislauf-Systems

Es hat Funktionen, die mit der Regulierung von Blutfetten, der Senkung des Cholesterinspiegels und dem Schutz des Herz-Kreislauf-Systems zusammenhängen .

Verbesserung der Hautgesundheit

Als natürliches Antioxidans kann this compound für Anti-Aging-Zwecke und zur Verbesserung der Hautqualität verwendet werden .

Wirkmechanismus

Target of Action

Hesperetin 5-O-glucoside primarily targets the acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and the microsomal triglyceride transfer protein (MTP) . These targets play a crucial role in cholesterol metabolism and lipoprotein assembly, respectively .

Mode of Action

Hesperetin 5-O-glucoside reduces or inhibits the activity of ACAT 1 and ACAT 2 genes and reduces MTP activity . Additionally, it seems to upregulate the LDL receptor . This leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels .

Biochemical Pathways

The inhibition of ACAT genes and MTP by Hesperetin 5-O-glucoside affects the cholesterol metabolism pathway and the lipoprotein assembly pathway . The upregulation of the LDL receptor enhances the reuptake of lipoproteins, contributing to the regulation of cholesterol levels .

Pharmacokinetics

Hesperetin 5-O-glucoside, like all flavonoids, is rapidly metabolized in intestinal and liver cells upon digestion in the gastrointestinal tract . This process releases smaller metabolites into the blood and urine for excretion . The oral bioavailability of Hesperetin 5-O-glucoside is less than 20% due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes .

Result of Action

The action of Hesperetin 5-O-glucoside results in a reduction of cholesteryl ester mass and inhibition of apoB secretion by up to 80% . This leads to a decrease in cholesterol levels . It may also have antioxidant, anti-inflammatory, anti-allergic, hypolipidemic, vasoprotective, and anticarcinogenic actions .

Action Environment

The action, efficacy, and stability of Hesperetin 5-O-glucoside can be influenced by environmental conditions such as temperature, pH, and light . Its solubility can also be affected by the position of a sugar moiety at the C-5-position . The nature, position, and number of sugar moieties in the flavonoid structure, as well as conjugation, can influence its ability to inhibit PTP1B .

Eigenschaften

IUPAC Name |

(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O11/c1-30-13-3-2-9(4-11(13)25)14-7-12(26)18-15(31-14)5-10(24)6-16(18)32-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,14,17,19-25,27-29H,7-8H2,1H3/t14-,17+,19+,20-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLBWGKNSBMTJL-YMTXFHFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989771 | |

| Record name | 7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69651-80-5 | |

| Record name | Hesperetin 5-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69651-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hesperetin 5-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069651805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

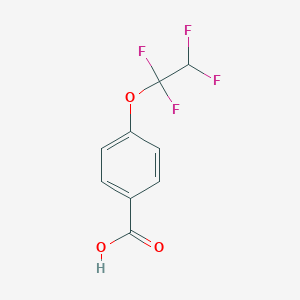

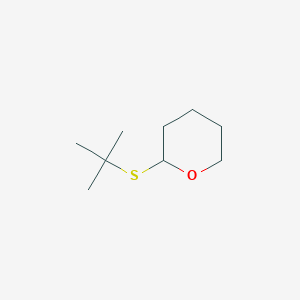

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Hesperetin 5-O-glucoside a potential therapeutic agent for diabetes?

A1: Hesperetin 5-O-glucoside exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) []. PTP1B is an enzyme involved in regulating insulin signaling, and its inhibition can enhance insulin sensitivity, making it a target for diabetes treatment.

Q2: How does the structure of Hesperetin 5-O-glucoside influence its PTP1B inhibitory activity?

A2: Research suggests that the presence, position, and type of sugar moiety significantly impact the inhibitory activity of Hesperetin derivatives against PTP1B []. Specifically, the glucose molecule at the C-5 position in Hesperetin 5-O-glucoside seems crucial for its enhanced activity compared to Hesperetin, which lacks this sugar moiety [].

Q3: What is the mechanism of PTP1B inhibition by Hesperetin 5-O-glucoside?

A3: Kinetic studies have revealed that Hesperetin 5-O-glucoside acts as a mixed-type inhibitor of PTP1B []. This implies that the compound can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's catalytic activity.

Q4: Is there evidence supporting the interaction between Hesperetin 5-O-glucoside and PTP1B?

A4: Yes, molecular docking studies demonstrate that Hesperetin 5-O-glucoside exhibits a strong binding affinity to key amino acid residues within the allosteric site of PTP1B []. This suggests a favorable interaction between the compound and the enzyme, supporting its inhibitory potential.

Q5: Beyond PTP1B inhibition, does Hesperetin 5-O-glucoside exhibit other biological activities?

A5: Research indicates that Hesperetin 5-O-glucoside, alongside other flavonoids, contributes to the citrus flavor and improved antioxidant activity of citrus flower-green tea []. While it did not show significant triglyceride-lowering effects in a study on hyperlipidemic rats, it did demonstrate a notable hypocholesterolemic effect [].

Q6: What analytical techniques are employed to identify and quantify Hesperetin 5-O-glucoside?

A6: Various analytical techniques are used to study Hesperetin 5-O-glucoside. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is commonly employed for identification and quantification in complex mixtures like plant extracts []. In addition, techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS/MS) can provide detailed phytochemical profiling, identifying Hesperetin 5-O-glucoside alongside other compounds present in plant extracts [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-](/img/structure/B157439.png)